molecular formula C10H11NO B031821 1-Acetylindoline CAS No. 16078-30-1

1-Acetylindoline

Cat. No. B031821
M. Wt: 161.2 g/mol
InChI Key: RNTCWULFNYNFGI-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

To a suspension of NaHCO3 (504 g, 6.0 mol) and 2,3-dihydro-1H-indole (60 g, 0.5 mol) in CH2Cl2 (600 mL) cooled in an ice-water bath, was added dropwise acetyl chloride (78.5 g, 1.0 mol). The mixture was stirred at room temperature for 2 h. The solid was filtered off and the filtrate was concentrated to give 1-(2,3-dihydro-indol-1-yl)-ethanone (82 g, 100%).
Quantity
504 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
78.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+].[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7]1.[C:15](Cl)(=[O:17])[CH3:16]>C(Cl)Cl>[N:6]1([C:15](=[O:17])[CH3:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8][CH2:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
504 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
60 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
78.5 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCC2=CC=CC=C12)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 82 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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